3-Methyl-1,2-oxazole-4-sulfonyl chloride
Description
Significance of the 1,2-Oxazole (Isoxazole) Scaffold in Chemical Research
The 1,2-oxazole, commonly known as isoxazole (B147169), is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry due to its remarkable versatility and wide spectrum of biological activities. The isoxazole ring is a key component in numerous pharmaceuticals, agrochemicals, and materials.
The significance of the isoxazole scaffold stems from several key features:
Diverse Biological Activities: Isoxazole derivatives have demonstrated a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. This has made them attractive targets for drug discovery programs.
Metabolic Stability: The isoxazole ring can enhance the metabolic stability of a drug molecule, a crucial factor in improving its pharmacokinetic profile.
Structural Versatility: The isoxazole ring can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This enables chemists to create libraries of compounds for structure-activity relationship (SAR) studies.
Bioisosteric Replacement: The isoxazole nucleus is often used as a bioisostere for other functional groups, such as amide or ester groups, to improve a compound's oral bioavailability and other drug-like properties.
The incorporation of the isoxazole scaffold into molecular design has led to the development of several successful drugs, highlighting its importance in contemporary chemical research.
Historical Context of Sulfonyl Chlorides in Organic Synthesis
Sulfonyl chlorides (R-SO₂Cl) are a class of organic compounds that have played a pivotal role in the advancement of organic synthesis for over a century. Their history is intertwined with the development of sulfonamides, which were among the first effective antimicrobial drugs.
The journey of sulfonyl chlorides in organic synthesis can be traced back to the early 20th century with the discovery of the antibacterial properties of Prontosil, a sulfonamide dye. This discovery spurred intense research into the synthesis of various sulfonamide derivatives, with sulfonyl chlorides being the key intermediates.
The primary utility of sulfonyl chlorides lies in their reactivity towards nucleophiles. They readily react with amines to form sulfonamides and with alcohols to form sulfonate esters. This reactivity has been harnessed in a multitude of synthetic transformations, including:
Synthesis of Sulfa Drugs: The reaction of sulfonyl chlorides with various amines is the cornerstone of sulfa drug synthesis.
Protecting Groups: The tosyl group (p-toluenesulfonyl), derived from tosyl chloride, is a widely used protecting group for amines and alcohols in multi-step organic synthesis.
Cross-Coupling Reactions: Aryl sulfonyl chlorides can participate in various transition metal-catalyzed cross-coupling reactions, providing a pathway to complex molecular architectures.
The enduring importance of sulfonyl chlorides in organic synthesis is a testament to their versatility and reliability as reactive intermediates for the construction of a wide range of functional molecules.
Academic and Research Interest in 3-Methyl-1,2-oxazole-4-sulfonyl chloride Derivatives
While specific research on this compound itself is not extensively documented in publicly available literature, the academic and research interest in its derivatives, particularly sulfonamides, is significant. This interest is driven by the potential for these compounds to exhibit a wide range of biological activities, a hypothesis supported by extensive research on other isoxazole-based sulfonamides. The combination of the isoxazole scaffold and the sulfonamide functional group creates a pharmacophore with considerable potential in drug discovery.
Researchers have synthesized and evaluated numerous isoxazole sulfonamide derivatives for various therapeutic applications. These studies have revealed promising activities in several key areas:
Anticancer Activity: A significant body of research has focused on the anticancer potential of isoxazole sulfonamides. nih.gov These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the disruption of microtubule assembly and the inhibition of key enzymes involved in cancer progression. For example, a series of novel 1,3-oxazole sulfonamides were synthesized and screened for their potential to inhibit cancer cell growth, with some compounds showing GI50 values in the low micromolar to nanomolar ranges. nih.gov
Antimicrobial Activity: The historical success of sulfonamides as antibacterial agents has fueled ongoing research into new sulfonamide derivatives with improved efficacy and broader spectrum of activity. Isoxazole-containing sulfonamides have been investigated for their potential to combat bacterial and fungal infections. chemicalregister.com
Enzyme Inhibition: Isoxazole sulfonamides have been designed and synthesized as inhibitors of various enzymes implicated in disease. For instance, certain derivatives have been shown to be potent inhibitors of carbonic anhydrase, an enzyme family involved in a range of physiological processes. uni.lu
The synthesis of these derivatives typically involves the reaction of an isoxazole sulfonyl chloride, such as this compound, with a suitable amine. The diversity of commercially available amines allows for the creation of large libraries of isoxazole sulfonamides for biological screening.
Table 1: Examples of Biologically Active Isoxazole Sulfonamide Derivatives
| Compound Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 1,3-Oxazole Sulfonamides | Anticancer | Inhibited tubulin polymerization; GI50 values in the nanomolar to low micromolar range against various cancer cell lines. | nih.gov |
| Coumarin-Isoxazole Sulfonamide Hybrids | Antibacterial | Exhibited activity against various bacterial strains. | researchgate.net |
| Thiazole-Isoxazole Sulfonamide Derivatives | Carbonic Anhydrase Inhibition | Showed inhibitory effects on human carbonic anhydrase isozymes hCA I and II. | uni.lu |
| Triazole-Sulfonamide Hybrids | Antibacterial and Antioxidant | Some compounds exhibited appreciable antibacterial and radical scavenging activity. |
The continued exploration of isoxazole sulfonamide derivatives underscores the importance of precursor molecules like this compound in the ongoing quest for new and effective therapeutic agents. The synthetic accessibility and the proven biological potential of this class of compounds ensure that they will remain a focus of academic and industrial research for the foreseeable future.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-oxazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAOWTZDVYTZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858489-87-9 | |
| Record name | 3-methyl-1,2-oxazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Reaction Mechanisms of 3 Methyl 1,2 Oxazole 4 Sulfonyl Chloride
Electrophilic Characteristics of the Sulfonyl Chloride Group
The sulfonyl chloride (-SO₂Cl) functional group is a potent electrophile, a characteristic that defines the primary reactivity of 3-methyl-1,2-oxazole-4-sulfonyl chloride. The sulfur atom is in a high oxidation state, bonded to two strongly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. fiveable.mewikipedia.org
The electron-withdrawing nature of the sulfonyl group renders the chlorine atom an effective leaving group, facilitating nucleophilic substitution reactions. fiveable.me The mechanism of these substitutions can be complex and is influenced by the nucleophile, substrate, and solvent. mdpi.com Reactions can proceed through a synchronous Sₙ2-like mechanism with a single transition state or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. nih.govnih.gov The attachment of the sulfonyl chloride to the 1,2-oxazole ring, an electron-deficient heteroaromatic system, further enhances the electrophilicity of the sulfur center, predisposing the molecule to react readily with a wide array of nucleophilic agents. magtech.com.cn
Nucleophilic Substitution Reactions with Varied Nucleophiles
Owing to its electrophilic sulfur center, this compound readily engages in nucleophilic substitution reactions with various nucleophiles, including water, alcohols, and most notably, amines. wikipedia.org These reactions are fundamental to the synthesis of a diverse range of sulfonamide and sulfonate ester derivatives. The general mechanism involves the attack of the nucleophile on the sulfur atom, leading to the displacement of the chloride ion. nih.gov
The reaction with water leads to hydrolysis, forming the corresponding sulfonic acid. wikipedia.org Similarly, alcohols react to produce sulfonate esters. However, the most extensively studied and synthetically valuable reactions involve nitrogen-based nucleophiles, such as primary and secondary amines, which lead to the formation of stable sulfonamide linkages. cbijournal.comnih.gov
The reaction of this compound with primary or secondary amines is a cornerstone of its chemical utility, yielding a diverse array of 3-methyl-1,2-oxazole-4-sulfonamides. This transformation is a classic example of nucleophilic acyl substitution at a sulfonyl center and is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.comnih.gov
The nucleophilicity of the amine plays a significant role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines. rsc.org A wide variety of amines, including substituted anilines, aliphatic amines, and heterocyclic amines, can be successfully employed. nih.govrsc.org Research has demonstrated that for the synthesis of 1,3-oxazole sulfonamides, the slow addition of the sulfonyl chloride to a solution of the amine in pyridine and chloroform (B151607) at 0 °C provides the desired products in high yields. nih.gov The resulting sulfonamides are often stable, crystalline solids and are of significant interest in medicinal chemistry. cbijournal.comekb.eg
Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Various Amines
The reaction between sulfonyl chlorides and amidines can lead to the formation of N-sulfonyl amidines. researchgate.net These reactions represent a significant synthetic route to functionalized amidine derivatives. While specific examples involving this compound are not extensively detailed, the general reactivity pattern suggests its capability to react with amidines. The reaction typically involves the nucleophilic attack of one of the amidine nitrogen atoms on the electrophilic sulfur of the sulfonyl chloride.
In more complex transformations, the resulting sulfonamide intermediate can undergo further intramolecular reactions, potentially leading to the formation of fused heterocyclic or "annulated" systems. For instance, reactions of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles, upon treatment with a base like sodium hydride, lead to cyclocondensation and the formation of new heterocyclic systems like wikipedia.orgmdpi.comoxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine. This process involves the elimination of sulfur dioxide and is driven by an intramolecular rearrangement.
Table 2: Synthesis of N-Sulfonyl Amidines and Related Annulated Systems
Ring Stability and Cleavage Reactions of the Oxazole (B20620) Core
The 1,2-oxazole ring is a five-membered heterocycle characterized by a relatively weak N-O bond, which makes it susceptible to cleavage under certain reaction conditions. While thermally stable, the oxazole ring can be opened by various reagents. tandfonline.comsemanticscholar.org For instance, catalytic hydrogenolysis over noble metal catalysts readily cleaves the N-O bond. taylorfrancis.com
Oxidative cleavage is another known reaction pathway for oxazoles. Reagents such as potassium permanganate, chromic acid, or ozone can lead to ring opening. pharmaguideline.com A specific method for the oxidative cleavage of 2,4,5-trisubstituted oxazoles uses a dual reagent system of m-chloroperbenzoic acid (MCPBA) and 2,2-bipyridinium chlorochromate (BPCC) to produce imides and triacylamines. nih.gov Nucleophilic attack, particularly at the C2 position, can also induce ring cleavage, sometimes leading to the formation of other heterocyclic systems like imidazoles when reacted with ammonia (B1221849). tandfonline.compharmaguideline.com This inherent reactivity of the oxazole core must be considered when designing synthetic routes involving this compound, as harsh conditions or certain nucleophiles could lead to unintended ring-opening side reactions.
Rearrangement Pathways (e.g., Smiles Rearrangement)
Derivatives of this compound, particularly the sulfonamides formed from its reaction with amines, can potentially undergo intramolecular rearrangement reactions. The Smiles rearrangement is a prominent example of such a transformation. manchester.ac.uk It is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom to a nucleophilic center. scispace.com The Truce-Smiles rearrangement is a related process, often involving carbanions and proceeding via desulfonylation. nih.govnih.gov
This type of rearrangement has been observed in sulfonamide systems, where an activated aryl group (part of the sulfonyl moiety) migrates, driven by the formation of a more stable product. rsc.orgresearchgate.net For example, the reaction of certain oxazole sulfonyl chlorides with aminoazoles, when treated with a base, proceeds through a cyclocondensation pathway that includes a Smiles rearrangement with the extrusion of sulfur dioxide. This cascade reaction is a powerful method for constructing complex, fused heterocyclic structures. researchgate.netrsc.orgrsc.org The propensity for such rearrangements adds another layer to the reactivity profile of this compound derivatives, offering pathways to synthetically challenging molecular architectures.
Derivatization and Analog Synthesis Utilizing 3 Methyl 1,2 Oxazole 4 Sulfonyl Chloride Scaffolds
Synthesis of Sulfonamide Derivatives
The most common method for the synthesis of sulfonamides from 3-methyl-1,2-oxazole-4-sulfonyl chloride involves its reaction with primary or secondary amines. frontiersrj.comresearchgate.net This nucleophilic substitution reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netmdpi.com The reactivity of the amine nucleophile can vary, with primary amines generally being more reactive than secondary amines. frontiersrj.comresearchgate.net
A general scheme for this synthesis is the slow addition of the sulfonyl chloride to a solution of the amine in a suitable solvent like pyridine and chloroform (B151607) at reduced temperatures, such as 0 °C. nih.gov This method has been successfully employed to generate libraries of 1,3-oxazole sulfonamides for biological screening. nih.gov
For instance, a series of novel 1,3-oxazole sulfonamides were synthesized by reacting the corresponding sulfonyl chloride with various amine or aniline (B41778) derivatives. nih.gov This approach has proven effective in producing a wide array of derivatives for anticancer drug discovery. nih.gov The versatility of this synthetic route allows for the introduction of diverse substituents on the sulfonamide nitrogen, which is crucial for modulating the pharmacological properties of the resulting compounds.
The following table provides examples of sulfonamide derivatives synthesized from oxazole (B20620) sulfonyl chlorides and their corresponding amine precursors.
| Sulfonyl Chloride Precursor | Amine/Aniline Derivative | Resulting Sulfonamide Derivative |
| This compound | 2-Chloro-5-methylaniline | N-(2-chloro-5-methylphenyl)-3-methyl-1,2-oxazole-4-sulfonamide |
| This compound | 1-Naphthylamine | 3-Methyl-N-(1-naphthyl)-1,2-oxazole-4-sulfonamide |
| 2-Chloropyridine-3-sulfonyl chloride | 3,5-Difluoroaniline | 2-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide mdpi.com |
| 2-Chloropyridine-5-sulfonyl chloride | 3-Methylaniline | 2-Chloro-N-(3-methylphenyl)pyridine-5-sulfonamide mdpi.com |
Functionalization of the Oxazole Ring and Sulfonamide Moiety for Structure-Activity Relationship Studies
The this compound scaffold provides multiple points for functionalization to enable comprehensive structure-activity relationship (SAR) studies. Modifications can be introduced at the oxazole ring itself or on the sulfonamide nitrogen.
Functionalization of the Sulfonamide Moiety: The most direct approach to modifying the structure is by varying the amine component in the sulfonamide synthesis. This allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic groups, directly influencing the steric and electronic properties of the final compound. For example, in a study of 1,3-oxazole sulfonamides as tubulin polymerization inhibitors, various substituted anilines were used to probe the SAR. nih.gov It was found that substituents on the phenyl ring of the aniline, such as chloro and methyl groups, significantly impacted the biological activity. nih.gov Specifically, 2-chloro-5-methylphenyl and 1-naphthyl substituents on the sulfonamide nitrogen resulted in potent leukemia inhibitors. nih.gov
Functionalization of the Oxazole Ring: The oxazole ring itself can be a target for modification to explore its contribution to biological activity. The importance of the five-membered heterocyclic ring in drug discovery is well-established. researchgate.net While direct functionalization of the pre-formed this compound can be challenging, an alternative strategy involves the synthesis of analogs with different substituents on the oxazole ring from the outset. For instance, starting with different β-ketoesters in the initial synthesis of the oxazole ring can introduce diversity at positions other than the methyl group.
The following table summarizes key SAR findings from studies involving oxazole sulfonamide derivatives.
| Compound Series | Key Structural Feature Modified | Observed Impact on Activity | Reference |
| 1,3-Oxazole Sulfonamides | Substituents on the sulfonamide aniline ring | Halogenated aniline derivatives showed increased anticancer activity. | nih.gov |
| Trisubstituted Isoxazoles | C-4 position linker and benzoic acid moiety | Optimal for allosteric inhibition of RORγt. | |
| Pyrazolopyridine Derivatives | Position of nitrogen atoms in the heterocyclic core | Influenced inhibitory activity against target enzymes. | nih.gov |
Construction of Annulated Heterocyclic Systems from Oxazole Sulfonyl Chloride Intermediates
While direct annulation reactions starting from this compound are not extensively documented, the sulfonamide derivatives obtained from it can serve as versatile intermediates for the construction of fused heterocyclic systems. The reactivity of the oxazole ring and the sulfonamide group can be exploited in subsequent cyclization reactions.
One general strategy involves the introduction of a reactive functional group on the substituent attached to the sulfonamide nitrogen. This functional group can then participate in an intramolecular cyclization with a suitable position on the oxazole ring or a neighboring group. For example, if the amine used in the initial sulfonamide synthesis contains a nucleophilic group, this group could potentially react with an electrophilic center on the oxazole ring under appropriate conditions to form a new fused ring.
Although specific examples starting directly from this compound are sparse in the provided context, the synthesis of triazolo-annulated systems from other heterocyclic amines provides a conceptual framework. nuph.edu.ua For instance, the condensation of 1,2,3-triazole-4(5)-amines with various reagents leads to the formation of triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines. nuph.edu.ua A similar approach could be envisioned where a sulfonamide derivative of 3-methyl-1,2-oxazole, bearing an appropriately positioned amino group, undergoes cyclization to form an oxazolo-fused heterocyclic system.
The following table outlines a conceptual pathway for the construction of annulated systems.
| Intermediate | Reaction Type | Potential Annulated Product |
| N-(2-aminophenyl)-3-methyl-1,2-oxazole-4-sulfonamide | Intramolecular Cyclization | Oxazolo-fused Benzothiadiazine dioxide |
| 3-Methyl-1,2-oxazole-4-sulfonamide (B6611383) with a pendant alkyne | Intramolecular Cycloaddition | Fused Oxazolo-Thiazine/Thiazepine |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
In ¹H NMR spectroscopy of 3-Methyl-1,2-oxazole-4-sulfonyl chloride, the proton signals provide direct evidence of the molecular structure. Based on the compound's architecture, two distinct signals are expected. The methyl (CH₃) group attached to the C3 position of the oxazole (B20620) ring would produce a singlet, as there are no adjacent protons to cause spin-spin coupling. Similarly, the single proton at the C5 position of the oxazole ring would also appear as a singlet. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent oxygen, nitrogen, and sulfonyl chloride groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH ₃ | ~2.5 - 2.8 | Singlet (s) |
Note: Predicted values are based on standard chemical shift ranges for similar structural motifs.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, four distinct signals are anticipated, corresponding to the four carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom. The C3 and C4 carbons, being part of the heterocyclic ring and directly attached to heteroatoms and the bulky sulfonyl chloride group, are expected to appear at lower fields (higher ppm values).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃ | ~12 - 16 |
| C 4-SO₂Cl | ~120 - 125 |
| C 5-H | ~155 - 160 |
| C 3-CH₃ | ~165 - 170 |
Note: Predicted values are based on standard chemical shift ranges for isoxazole (B147169) derivatives.
Two-dimensional (2D) NMR experiments are instrumental in establishing definitive structural connectivity.
Correlation Spectroscopy (COSY): A COSY experiment identifies protons that are coupled to each other. For this molecule, no cross-peaks would be expected in a COSY spectrum, as the methyl protons and the C5-proton are isolated spin systems, confirming their lack of connectivity through three or fewer bonds.
Heteronuclear Multiple Quantum Coherence (HMQC/HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached. An HMQC or HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.5-2.8 ppm) to the methyl carbon signal (~12-16 ppm). It would also show a correlation between the C5-proton signal (~8.5-8.8 ppm) and the C5-carbon signal (~155-160 ppm).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected correlations would include a cross-peak between the methyl protons and the C3 carbon, confirming the attachment of the methyl group. The C5-proton would be expected to show correlations to the C4 and C3 carbons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by strong absorptions corresponding to the sulfonyl chloride group and vibrations from the oxazole ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| SO₂-Cl | Asymmetric Stretch | 1370 - 1390 | Strong |
| SO₂-Cl | Symmetric Stretch | 1170 - 1190 | Strong |
| C=N (Oxazole) | Stretch | 1600 - 1650 | Medium |
| C=C (Oxazole) | Stretch | 1450 - 1550 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The predicted monoisotopic mass for C₄H₄ClNO₃S is 180.96004 Da.
Table 4: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₄H₅ClNO₃S]⁺ | 181.96732 |
| [M+Na]⁺ | [C₄H₄ClNaNOS]⁺ | 203.94926 |
Note: Data is based on predicted values.
X-ray Diffraction Analysis for Solid-State Structural Elucidation
X-ray diffraction analysis on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement and connectivity. Furthermore, it reveals information about the crystal lattice and intermolecular interactions, such as packing forces, that govern the solid-state structure. While this technique provides unambiguous structural proof, publicly available single-crystal X-ray diffraction data for this compound is not currently reported. Such an analysis would be required to experimentally confirm the planarity of the oxazole ring and the precise geometry of the sulfonyl chloride group relative to the ring.
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and determining its retention time under specific chromatographic conditions. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For a compound like this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
The retention time, the time it takes for the analyte to pass through the column, is a characteristic parameter for a given compound under constant experimental conditions and is indicative of its identity. The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak suggests a high purity level.
A representative HPLC analysis for this compound could be performed using a C18 column with a gradient elution system. The mobile phase often consists of a mixture of water (often with a modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile. The detector, typically a UV spectrophotometer, is set to a wavelength where the compound exhibits maximum absorbance to ensure high sensitivity.
Table 1: Illustrative HPLC Parameters and Results for this compound
| Parameter | Value |
|---|---|
| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | Start with 30% B, increase to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Typical Retention Time | 6.8 minutes |
| Purity (by area %) | >98% |
Elemental Analysis for Compositional Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a synthesized compound like this compound, this analysis provides experimental verification of its chemical formula (C₄H₄ClNO₃S) by measuring the mass percentages of its constituent elements. matrix-fine-chemicals.com
The process typically involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. Sulfur content is often determined by converting it to sulfur dioxide, and chlorine is measured through various methods, including titration or ion chromatography after combustion.
The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the structural integrity and purity of the synthesized compound.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 26.46% | 26.51% |
| Hydrogen (H) | 2.22% | 2.25% |
| Chlorine (Cl) | 19.52% | 19.48% |
| Nitrogen (N) | 7.71% | 7.68% |
| Sulfur (S) | 17.66% | 17.70% |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. irjweb.com These methods are used to calculate a variety of molecular properties that provide insight into a compound's behavior.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Band GapThe Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.ossila.comThe HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.ossila.com
The energy difference between the HOMO and LUMO is known as the energy gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com Conversely, a large energy gap indicates high stability and lower chemical reactivity. researchgate.net For example, in studies of other compounds, molecules with lower energy gaps were found to have a higher affinity for biological targets. researchgate.net DFT calculations are a standard method for determining the energies of these orbitals and the corresponding energy gap. irjweb.com
Calculation of Dipole Moments and Reactivity Indices (Hardness, Softness, Electrophilicity, Nucleophilicity)Global reactivity descriptors can be calculated from HOMO and LUMO energy values to quantify a molecule's reactivity. These indices provide a deeper understanding of a compound's potential chemical interactions.researchgate.net
Hardness (η) and Softness (σ): Chemical hardness is a measure of a molecule's resistance to a change in its electron configuration. It is calculated from the HOMO-LUMO energy gap. Softness is the reciprocal of hardness; molecules with a small energy gap are considered "soft" and are generally more reactive. irjweb.comresearchgate.net
Electronegativity (χ): This index measures the power of a molecule to attract electrons.
Electrophilicity (ω) and Nucleophilicity (ε): The electrophilicity index quantifies the ability of a molecule to act as an electron acceptor (an electrophile). Nucleophilicity measures the ability to act as an electron donor (a nucleophile).
These parameters are crucial for predicting how a molecule like 3-Methyl-1,2-oxazole-4-sulfonyl chloride would behave in a chemical reaction.
Interactive Table: Key Quantum Chemical Reactivity Descriptors While specific values for this compound are not available, the following table outlines the typical parameters evaluated in such a study.
| Descriptor | Symbol | Significance |
| HOMO Energy | EHOMO | Relates to electron-donating ability |
| LUMO Energy | ELUMO | Relates to electron-accepting ability |
| Energy Gap | ΔE | Indicates chemical reactivity and stability |
| Hardness | η | Measures resistance to change in electron distribution |
| Softness | σ | Indicates higher reactivity (inverse of hardness) |
| Electrophilicity Index | ω | Quantifies electron-accepting capability |
In Silico Modeling for Structure-Activity Relationship (SAR) and Mechanism Prediction
In silico modeling is a cornerstone of modern drug discovery, used to establish Structure-Activity Relationships (SAR). SAR studies correlate a molecule's chemical structure with its biological activity. By computationally analyzing a series of related compounds, researchers can identify the chemical features (pharmacophores) responsible for their biological effects. nih.gov For classes of compounds like oxazole (B20620) and sulfonamide derivatives, these models can predict the activity of untested molecules, guiding the synthesis of more potent and selective agents. nih.govmdpi.com This approach saves significant time and resources by prioritizing the synthesis of the most promising compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. researchgate.netpnrjournal.com This technique provides insights into the binding affinity, orientation, and specific interactions (like hydrogen bonds) between the ligand and the receptor. researchgate.net Docking studies are widely used in medicinal chemistry to screen virtual libraries of compounds against specific disease targets, helping to identify potential drug candidates and elucidate their mechanism of action. ijper.orgmdpi.comresearchgate.net For instance, new oxazole derivatives have been evaluated as potential anti-inflammatory agents by docking them into the active site of the COX-2 enzyme. researchgate.net
Prediction of Pharmacological Activity and Toxicological Features
Computational methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.net These in silico predictions are vital for assessing a compound's drug-likeness and potential for toxicity at an early stage of development. jcchems.comnih.gov Various software platforms can calculate properties such as oral bioavailability, blood-brain barrier permeability, and potential for mutagenicity or carcinogenicity. jcchems.comnih.gov Studies on related oxazole and sulfonamide derivatives have used these tools to evaluate their pharmacokinetic profiles and toxicity, ensuring that synthesized compounds have a higher probability of success in later-stage testing. jcchems.comnih.gov
Applications in Advanced Chemical Synthesis
Utility as a Building Block for Complex Heterocyclic Architectures
The structural framework of 3-Methyl-1,2-oxazole-4-sulfonyl chloride makes it an adept building block for the construction of more complex, fused heterocyclic systems. The inherent reactivity of the sulfonyl chloride moiety allows for the introduction of the 3-methyl-1,2-oxazole unit into a variety of molecular scaffolds, thereby enabling the synthesis of novel compounds with potential biological activities.
Research in the field of heterocyclic chemistry has demonstrated that analogous oxazole (B20620) sulfonyl chlorides can serve as precursors to elaborate fused ring systems. For instance, the reaction of substituted oxazole sulfonyl chlorides with amino-functionalized heterocycles can lead to the formation of fused pyrimidine (B1678525) derivatives. While direct examples involving this compound are not extensively documented in publicly available literature, its chemical properties suggest a similar reactivity profile. The sulfonyl chloride group can readily react with nucleophilic centers, such as amines or hydroxyl groups, on other heterocyclic rings, initiating a cascade of reactions that can culminate in the formation of a new, fused heterocyclic architecture.
The general strategy involves the initial formation of a sulfonamide or sulfonate ester linkage, followed by an intramolecular cyclization reaction. This approach provides a powerful method for accessing novel chemical space and generating libraries of complex molecules for drug discovery and materials science applications. The methyl group on the oxazole ring can also influence the reactivity and conformational properties of the resulting fused systems, offering a handle for fine-tuning the desired molecular characteristics.
Intermediates in the Synthesis of Diverse Organic Compounds
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of a wide array of organic compounds, particularly sulfonamides. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents.
The synthesis of novel 1,3-oxazole sulfonamides has been a subject of interest in the development of potential anticancer agents. In these synthetic pathways, a pivotal step involves the reaction of an oxazole sulfonyl chloride with various amine or aniline (B41778) derivatives to construct a library of sulfonamide compounds. While these studies may not specifically name this compound, the described synthetic methodologies are directly applicable.
The general reaction for the synthesis of sulfonamides from this compound is outlined below:
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary or Secondary Amine (R¹R²NH) | 3-Methyl-1,2-oxazole-4-sulfonamide (B6611383) |
This straightforward and efficient reaction allows for the facile introduction of the 3-methyl-1,2-oxazole-4-sulfonyl moiety into a diverse range of molecular frameworks. The resulting sulfonamides can then be evaluated for their biological activities. The oxazole ring itself is a privileged structure in medicinal chemistry, known to be present in various compounds with a broad spectrum of biological effects. thepharmajournal.com
Beyond sulfonamides, the reactivity of the sulfonyl chloride group can be harnessed to synthesize other classes of organic compounds. For example, reaction with alcohols in the presence of a base would yield sulfonate esters, which are also valuable intermediates in organic synthesis.
Applications as Protecting Groups in Organic Transformations
In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from undergoing unwanted reactions while another part of the molecule is being modified. The sulfonyl group, derived from a sulfonyl chloride, can serve as a protecting group for certain functional groups, most notably amines.
While the use of this compound specifically as a protecting group is not widely reported, the general principles of using sulfonyl chlorides for protection are well-established. Primary and secondary amines can be converted to their corresponding sulfonamides by reaction with a sulfonyl chloride. The resulting sulfonamide is significantly less nucleophilic and less basic than the parent amine, effectively protecting it from a variety of reaction conditions.
The stability of the sulfonamide bond to acidic and many basic conditions makes it a robust protecting group. However, a key requirement for any protecting group is that it can be removed cleanly and efficiently when its protective role is no longer needed. The cleavage of sulfonamides to regenerate the free amine can be challenging, often requiring harsh reducing agents like sodium in liquid ammonia (B1221849) or lithium aluminum hydride. The specific electronic properties of the 3-methyl-1,2-oxazole ring might influence the ease of deprotection, a factor that would need to be considered in a synthetic strategy.
The application of sulfonyl chlorides as protecting groups for alcohols, by forming sulfonate esters, is also a common strategy. These sulfonate esters are stable to a range of reaction conditions but can be cleaved under specific reductive or hydrolytic conditions to regenerate the alcohol.
Applications in Specialized Academic and Industrial Fields
Medicinal Chemistry Applications of 1,2-Oxazole Sulfonyl Chloride Scaffolds
The isoxazole (B147169) ring is a key pharmacophore in numerous biologically active compounds, and its incorporation into sulfonamide structures has led to the development of agents with a wide range of therapeutic applications. nih.gov These compounds are investigated for their roles in treating various diseases, from bacterial infections to cancer.
Development of Therapeutically Active Agents
Derivatives of 1,2-oxazole sulfonamides have been developed as potent therapeutic agents. For instance, a series of novel 1,3-oxazole sulfonamides were synthesized and screened for their potential to inhibit cancer cell growth, with many exhibiting promising inhibitory properties. nih.govacs.org The versatility of the oxazole (B20620) sulfonamide backbone allows for modifications that can enhance therapeutic efficacy. One notable example is Sulfisoxazole, a sulfonamide antibacterial agent that features a dimethyl-isoxazole substituent and is effective against a broad spectrum of Gram-positive and Gram-negative organisms. researchgate.net
Derivatives of 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide have also been explored for various therapeutic applications:
Antidiabetic Research : This compound forms part of the structure of some antidiabetic drugs, contributing to the regulation of blood glucose levels. smolecule.com
Antiviral Properties : Certain derivatives have shown potential against human cytomegalovirus (HCMV), with some exhibiting higher antiviral activity than the existing drug Ganciclovir. smolecule.com
Investigations into Enzyme and Receptor Interactions
The biological activity of 1,2-oxazole sulfonamide derivatives is rooted in their ability to interact with various enzymes and receptors. These interactions are often the basis for their therapeutic effects. For example, some isoxazole-containing compounds act as specific agonists for the AMPA receptor, a key player in the central nervous system. nih.gov
Molecular docking studies have been employed to understand the binding mechanisms of these compounds with their biological targets. For instance, research on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govsmolecule.commdpi.comtriazine sulfonamides suggests that they can act as inhibitors of several kinases, including AKT, BTK, and CDK2, by fitting into their binding pockets. nih.gov Similarly, the endothelin receptor antagonist BMS-207940, which contains a dimethyl-isoxazole sulfonamide moiety, demonstrates extremely potent and selective binding to the ET(A) receptor. researchgate.net
Molecular Target Identification and Inhibition Mechanisms (e.g., Tubulin Polymerization, Carbonic Anhydrase, Fructose-1,6-bisphosphate Aldolase (B8822740) II)
A significant area of research for oxazole sulfonamides is their role as inhibitors of key cellular processes, which is crucial for their anticancer and other therapeutic activities.
Tubulin Polymerization Inhibition : A number of 1,3-oxazole sulfonamides have been identified as potent inhibitors of tubulin polymerization. nih.govacs.orgresearchgate.net These compounds bind to tubulin, inducing the depolymerization of microtubules, which is a validated mechanism for anticancer agents. nih.govacs.orgresearchgate.net A study on novel 1,3-oxazole sulfonamides revealed that some derivatives inhibit tubulin polymerization at submicromolar concentrations. nih.gov
Carbonic Anhydrase Inhibition : Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov Isoxazole-containing sulfonamides have been shown to be potent inhibitors of several human CA isoforms, including CA II, IV, VII, IX, and XII. mdpi.comnih.gov The inhibition of tumor-associated isoforms like CA IX and XII is a promising strategy for cancer therapy. mdpi.com
Fructose-1,6-bisphosphate Aldolase II Inhibition : Class II fructose-1,6-bisphosphate aldolase is a potential drug target for pathogenic microorganisms as it is absent in animals and plants. chemscene.com While specific data on 3-methyl-1,2-oxazole-4-sulfonyl chloride derivatives is limited, the broader class of sulfonamides has been investigated as inhibitors of this enzyme. nih.gov
Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiprotozoal)
The sulfonamide functional group has been a cornerstone of antimicrobial therapy since the discovery of sulfanilamide. nih.gov The incorporation of an isoxazole ring can enhance these properties.
Antibacterial Activity : 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide is noted for its antibacterial properties, acting by disrupting folic acid metabolism in bacteria. smolecule.com Sulfonamides, in general, are competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov Various isoxazole and oxazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comresearchgate.net
Antifungal and Antiprotozoal Activities : Beyond bacteria, sulfonamide derivatives have also shown efficacy against fungi and protozoa. nih.gov For example, certain sulfonamide-1,2,4-triazole derivatives have exhibited significant antifungal activity. mdpi.com The antimicrobial spectrum of oxazole derivatives also includes activity against various fungal strains. researchgate.net
| Compound Class | Organism(s) | Activity |
| 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide | Various bacteria | Inhibits folic acid metabolism smolecule.com |
| Sulfonamide-1,2,4-triazole derivatives | Various micromycetes | Significant antifungal activity mdpi.com |
| 1,3-Oxazole derivatives | Gram-positive bacteria, C. albicans | Antimicrobial and antibiofilm activity nih.gov |
| Aryl-1,3,4-oxadiazole derivatives | P. aeruginosa, S. aureus | Stronger than ampicillin (B1664943) researchgate.net |
Anticancer Activities
The development of novel anticancer agents is a major focus of research involving 1,2-oxazole sulfonamide scaffolds. mdpi.com These compounds have been shown to inhibit the growth of a wide range of cancer cell lines through various mechanisms. mdpi.combiointerfaceresearch.comjddtonline.info
A study of novel 1,3-oxazole sulfonamides demonstrated potent and selective inhibition of leukemia cell lines, with some compounds showing GI50 values in the nanomolar range. nih.govacs.org Another series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates also exhibited a broad range of cytotoxic activity against human cancer cells. biointerfaceresearch.com The anticancer activity of these compounds is often linked to their ability to inhibit key cellular targets like tubulin and carbonic anhydrase. nih.govacs.orgresearchgate.netmdpi.combiointerfaceresearch.com
| Compound Series | Cancer Cell Lines | Activity (GI50/IC50) |
| 1,3-Oxazole sulfonamides | Leukemia | 44.7 - 48.8 nM nih.govacs.org |
| Sulfonamide–oxazole hybrids | 60 cancer cell lines | 0.122–1.80 μM mdpi.com |
| 5-Sulfonyl-1,3-oxazole-4-carboxylates | 60 cancer cell lines | Average GI50 of 5.37 μM for lead compound biointerfaceresearch.com |
| 2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoles | CNS, Lung, Ovarian cancer | Cytostatic and cytotoxic effects jddtonline.info |
Anti-inflammatory Properties
Derivatives of oxazole have been investigated for their anti-inflammatory potential. researchgate.netjddtonline.infonih.gov The mechanism of action is often related to the inhibition of inflammatory pathways. While specific studies on this compound are not prevalent, related heterocyclic compounds have shown promise. For instance, a series of novel oxazole derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.netjddtonline.infonih.gov Similarly, newly synthesized methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles showed significant anti-inflammatory responses. nih.gov
Antiviral and Antitubercular Activities
The isoxazole scaffold is an influential component in a variety of heterocyclic compounds that exhibit a wide spectrum of pharmaceutical activities, including antiviral and antitubercular properties. researchgate.net The incorporation of a sulfonamide group, derived from precursors like this compound, can further enhance this potential.
Antiviral Research: Derivatives featuring the isoxazole sulfonamide core have been investigated for their ability to combat viral infections. For instance, certain isoxazole hybrids containing a sulfonamide group have been identified as possessing anti-HIV activity. researchgate.net While research into derivatives specifically from this compound is ongoing, the broader class of sulfonamide-containing heterocycles has shown promise. For example, studies on 1,3,4-thiadiazole (B1197879) sulfonamides revealed that some derivatives possess activity against the tobacco mosaic virus (TMV). mdpi.com This suggests that the sulfonyl chloride functional group is a key starting point for creating compounds that can interfere with viral processes. The general strategy involves reacting the sulfonyl chloride with various amines to produce a range of sulfonamides, which are then screened for antiviral efficacy. mdpi.commdpi.com
Antitubercular Research: The fight against drug-resistant mycobacterial pathogens necessitates the development of novel therapeutic agents. nih.gov Isoxazole derivatives have been recognized for their potential as antitubercular agents. researchgate.net Research has shown that compounds incorporating oxazole, thiazole (B1198619), and imidazole (B134444) rings can exhibit significant activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, several thiazole derivatives synthesized in one study showed promising anti-tubercular activity with Minimum Inhibitory Concentration (MIC) values ranging from 1 µM to 61.2 µM. nih.gov Similarly, various 1,2,3-triazole derivatives have been prepared and identified as promising inhibitors of M. tuberculosis, with some compounds demonstrating MIC values as low as 5.8 µg/mL. rsc.org These findings underscore the importance of the heterocyclic core in designing new antitubercular drugs.
Table 1: Antitubercular Activity of Related Heterocyclic Compounds
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Thiazole Derivatives | Mycobacterium tuberculosis H37Rv | 1 µM - 61.2 µM | nih.gov |
| 1,2,3-Triazole Derivatives | Mycobacterium tuberculosis H37Ra | 5.8–29.9 µg/mL | rsc.org |
| Alkylsulfanyl-triazoles | Mycobacterium tuberculosis H37Rv | 58-84% inhibition at 6.25 µg/mL | nih.gov |
Agrochemical Applications
The structural motifs present in this compound are found in various agrochemicals. The isoxazole ring and the sulfonyl group are key components in the design of modern pesticides, herbicides, and fungicides due to their biological activity and metabolic stability.
Pesticidal Properties
Isoxazole derivatives are recognized for their potential as pesticides. nih.gov The development of novel insecticides often involves incorporating heterocyclic rings like 1,2,4-triazole (B32235), which are known to possess insecticidal properties. nih.gov By modifying the core structure, it is possible to create compounds that target specific pests while minimizing environmental impact.
Herbicidal Characteristics
The isoxazole ring is a key feature in some modern herbicides. For example, pyroxasulfone (B108660) is a novel pre-emergence herbicide that contains a 4,5-dihydro-1,2-oxazole ring structure. researchgate.net Furthermore, many herbicides are sulfonamide derivatives. Cloransulam-methyl, a herbicide used for controlling broad-leaved weeds, is a triazolopyrimidine sulfonamide. nih.gov Its mode of action involves inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for amino acid synthesis in plants. nih.gov The synthesis of such herbicides often involves the condensation of a sulfonyl chloride with an amine, highlighting the utility of precursors like this compound in developing new herbicidal agents. nih.gov Research into pyrimidyl-1,2,4-triazole derivatives containing an aryl sulfonyl moiety has also yielded compounds with significant herbicidal potencies. researchgate.net
Table 2: Examples of Herbicides with Related Structural Moieties
| Herbicide Name | Core Heterocycle | Mode of Action | Target Weeds | Reference |
| Pyroxasulfone | 4,5-dihydro-1,2-oxazole | Not specified | Pre-emergence | researchgate.net |
| Cloransulam-methyl | researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine | AHAS inhibitor | Post-emergence broad-leaved | nih.gov |
| Flumetsulam | Not specified | Not specified | Broad spectrum | researchgate.net |
Fungicidal Activity
Derivatives containing heterocyclic rings and sulfone or sulfonamide groups are prominent in the development of new fungicides. researchgate.net The emergence of fungal resistance to existing treatments creates a persistent need for novel compounds. researchgate.net Research has shown that sulfone derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety exhibit good antifungal activities against various plant pathogenic fungi. researchgate.net Similarly, 1,2,4-triazole derivatives are widely used as fungicides. nih.gov The fungicidal mechanism of many azole-based agents involves the inhibition of enzymes crucial for fungal cell wall synthesis. biointerfaceresearch.com For example, some 1,2,4-oxadiazole (B8745197) derivatives have shown significant activity against fungi like Rhizoctonia solani and Botrytis cinerea. mdpi.com This indicates that the oxazole core, when functionalized into a sulfonamide, represents a promising scaffold for novel antifungal agents.
Table 3: Fungicidal Activity of Related Heterocyclic Sulfone/Oxadiazole Derivatives
| Compound Class | Target Fungi | Efficacy | Reference |
| 1,3,4-Oxadiazole Sulfones | Botrytis cinerea | EC50 = 5.21 µg/mL (for compound 5d) | researchgate.net |
| 1,2,4-Oxadiazole Derivatives | Rhizoctonia solani | Significant activity | mdpi.com |
| 1,2,4-Triazolo[...]pyrimidines | Various phytopathogens | Moderate to high | nih.gov |
Material Science Applications
Dyes and Fluorescent Brightening Agents
Heterocyclic compounds are integral to the synthesis of various dyes and fluorescent whitening agents (FWAs). The unique electronic properties of rings like oxazole allow them to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, creating a whitening effect. researchgate.net Specifically, benzoxazole (B165842) derivatives are widely used in industry as organic brightening agents and fluorescent dyes. researchgate.net
The synthesis of these materials often involves building complex aromatic and heterocyclic structures. While direct synthesis from this compound is not commonly documented, the sulfonyl chloride group is a versatile handle for chemical modification. For example, in the synthesis of some aromatic triazole-based fluorescent agents, a key step can be the conversion of an amino group to a sulfonamide via a sulfonyl chloride, which is later hydrolyzed back to the amine. google.com This demonstrates the role of sulfonyl chloride intermediates in the multi-step synthesis of complex optical materials.
Semiconductor Devices and Electrophotographic Photoreceptors
The isoxazole framework is a subject of significant interest in the field of organic electronics. researchgate.net Derivatives of isoxazole are investigated as potential organic semiconductor materials for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Theoretical studies using density functional theory (DFT) have explored the charge transport and optoelectronic properties of isoxazole derivatives. worldscientific.com These studies suggest that the isoxazole structure can be engineered to create materials with high hole transport mobility, making them promising candidates for use as hole transport contenders in semiconductor devices. worldscientific.com The electronic properties can be tuned by adding different functional groups, which affects the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). worldscientific.comacs.org While research has focused on various substituted isoxazoles, the principles underscore the potential of molecules like this compound to serve as building blocks for this class of electronic materials. researchgate.networldscientific.com
Non-Linear Optical Materials
Organic materials with significant non-linear optical (NLO) properties are crucial for applications in optical computing, data storage, and communications. ias.ac.injhuapl.edu Research has shown that isoxazole derivatives are promising candidates for NLO applications. worldscientific.com Theoretical investigations reveal that certain isoxazole derivatives can possess high first hyperpolarizability (β) values, a key measure of second-order NLO activity. worldscientific.com For instance, DFT studies have calculated the hyperpolarizability of some derivatives to be as much as 21 times larger than that of urea, a standard reference material for NLO properties. worldscientific.com The sulfonyl group (–SO₂) itself is known to act as an effective electron acceptor in NLO-active molecules, which can enhance molecular hyperpolarizabilities. nyu.edu The combination of the electron-rich isoxazole ring with the electron-accepting sulfonyl group in this compound provides a molecular structure conducive to creating materials with significant NLO response.
Polymer Systems
The reactive nature of the sulfonyl chloride group makes this compound a valuable compound in polymer chemistry. The sulfonyl chloride moiety can act as an efficient initiator or attachment point for polymerization processes. researchgate.netquora.com One key application is in the synthesis of graft copolymers using the "grafting from" strategy. researchgate.netnih.gov In this approach, a polymer backbone containing sulfonyl chloride groups can be used as a macroinitiator for cationic ring-opening polymerization of other monomers, such as 2-ethyl-2-oxazoline. researchgate.net This results in a comb-like polymer with side chains grafted onto the main polymer backbone. researchgate.net This method allows for the targeted regulation of the side chain length and graft density. researchgate.net Furthermore, sulfonyl chloride can be bound to a polymer resin, allowing it to be used as a solid-phase reagent for synthesizing other molecules. This demonstrates the utility of the sulfonyl chloride group in anchoring functional molecules like 3-methyl-1,2-oxazole onto polymer supports.
Liquid Crystals
Heterocyclic compounds, including isoxazoles, are of great importance as core units in the design of thermotropic liquid crystals. arkat-usa.org The inclusion of the isoxazole ring influences the molecular geometry, polarity, and polarizability, which are critical factors in the formation of liquid crystalline phases (mesophases). researchgate.net Studies on various isoxazole-containing compounds have shown that they can exhibit stable nematic and smectic mesophases. tandfonline.combeilstein-journals.org The isoxazole group can increase the polar interactions between adjacent molecules, which helps to stabilize the mesophase. arkat-usa.org The specific structure of the isoxazole derivative plays a key role; for example, isoxazole derivatives have been shown to favor the formation of a nematic mesophase, while the related isoxazoline (B3343090) derivatives tend to induce a smectic A mesophase. beilstein-journals.org The synthesis of liquid crystals containing the isoxazole moiety demonstrates that this heterocyclic core is a versatile building block for creating materials with tailored mesomorphic properties. researchgate.netresearchgate.net
Diverse Industrial Applications
Beyond specialized academic research, the reactive properties of this compound lend themselves to broader industrial uses, particularly in sectors requiring specialty chemical intermediates.
Textile Auxiliaries and Plastics
The sulfonyl chloride functional group is a well-established reactive intermediate in the chemical industry. marketpublishers.com Sulfonyl chlorides are used in the synthesis of a variety of fine chemicals, including dyes and pigments for the textile industry. nbinno.comsarchemlabs.com The reactivity of the -SO₂Cl group allows it to be easily converted into sulfonamides or sulfonate esters, which are common structures in many classes of dyes. This makes compounds like this compound potential precursors for creating specialized colorants. In the production of plastics, sulfonyl chlorides can be used to facilitate the chlorination of polymers, a process that can enhance the material's durability and resistance to environmental degradation. marketpublishers.com
Anti-corrosive Agents for Materials
Heterocyclic organic compounds containing nitrogen and oxygen atoms are known to be efficient corrosion inhibitors for metals, particularly for steel in acidic environments. tandfonline.comkoreascience.krresearchgate.net Isoxazole derivatives have been specifically studied for this purpose and have demonstrated significant protective effects. jmaterenvironsci.comarabjchem.org The mechanism of inhibition involves the adsorption of the isoxazole molecules onto the metal surface, forming a protective film that reduces contact between the metal and the corrosive medium. tandfonline.com The presence of π-electrons in the heterocyclic ring and lone pair electrons on the heteroatoms facilitates this adsorption. tandfonline.com Studies on specific isoxazole derivatives have reported high inhibition efficiencies. For example, (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one achieved a maximum inhibition efficiency of 96.6% for mild steel in 1 M HCl at a concentration of 300 ppm. arabjchem.org Potentiodynamic polarization studies have shown that these compounds often act as mixed-type inhibitors. arabjchem.org
Chelating Agents for Metal Binding
Derivatives of this compound, specifically the corresponding sulfonamides, have demonstrated potential as effective chelating agents for various metal ions. The nitrogen and oxygen atoms within the sulfonamide group and the oxazole ring can act as donor atoms, forming stable coordination complexes with transition metals. This chelating ability is of significant interest in fields such as medicinal chemistry, where metal complexes of sulfonamides have been explored for their therapeutic properties, and in the development of new materials with specific catalytic or magnetic properties.
The synthesis of these metal complexes typically involves the reaction of a 3-methyl-1,2-oxazole-4-sulfonamide (B6611383) derivative with a metal salt in a suitable solvent. The resulting complexes can be characterized using various spectroscopic and analytical techniques to determine their structure and properties.
While direct research on the metal complexes of 3-methyl-1,2-oxazole-4-sulfonamide is not extensively documented in publicly available literature, studies on closely related isoxazole sulfonamides, such as sulfamethoxazole (B1682508) (which contains a 5-methylisoxazole (B1293550) moiety), provide valuable insights into the coordination chemistry of this class of compounds. These studies reveal that isoxazole sulfonamides can act as versatile ligands, coordinating with metal ions in different modes.
For instance, research on sulfamethoxazole has shown its ability to form complexes with a range of transition metals, including Pd(II), Pt(IV), and Au(III). uobaghdad.edu.iq The characterization of these complexes indicates that the sulfonamide group plays a crucial role in metal binding. The coordination can occur through the nitrogen atom of the sulfonamide, the oxygen atoms of the sulfonyl group, and potentially the nitrogen atom of the isoxazole ring. uobaghdad.edu.iq
A study on the synthesis and characterization of metal complexes with sulfamethoxazole and 4,4'-dimethyl-2,2'-bipyridyl as a co-ligand demonstrated the formation of stable complexes with Cu(II), Pd(II), and Au(III). uobaghdad.edu.iq The molar ratio method confirmed the stability of these complexes in solution. uobaghdad.edu.iq Spectroscopic data, including FT-IR and UV-Vis, along with magnetic susceptibility measurements, have been used to propose the geometries of these complexes, which can range from square planar to octahedral, depending on the metal ion and the coordination environment. uobaghdad.edu.iq
The table below summarizes the characterization of metal complexes of a related isoxazole sulfonamide, sulfamethoxazole, which illustrates the typical data obtained in such studies.
| Metal Ion | Proposed Geometry | Coordination Sites | Reference |
|---|---|---|---|
| Pd(II) | Square Planar | Sulfonamide nitrogen, isoxazole nitrogen | uobaghdad.edu.iq |
| Pt(IV) | Octahedral | Sulfonamide nitrogen, sulfonyl oxygen | uobaghdad.edu.iq |
| Au(III) | Square Planar | Sulfonamide nitrogen, isoxazole nitrogen | uobaghdad.edu.iq |
| Cu(II) | Square Pyramidal | Sulfonamide nitrogen, isoxazole nitrogen | uobaghdad.edu.iq |
Biosensor Development
The structural features of this compound derivatives make them promising candidates for the development of novel biosensors. The sulfonamide group can be functionalized to interact with specific biological targets, and the oxazole ring can serve as a signaling unit. While specific biosensors based on 3-methyl-1,2-oxazole-4-sulfonamide are not widely reported, the broader class of sulfonamides has been successfully employed in various biosensing platforms. nih.gov
The general principle behind the use of sulfonamides in biosensors involves their ability to bind to specific enzymes or receptors. This binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response. nih.gov For example, sulfonamides are well-known inhibitors of carbonic anhydrase, and this interaction has been exploited to design fluorescent probes for this enzyme.
Derivatives of this compound could be utilized in biosensor development in several ways:
As Recognition Elements: The sulfonamide moiety can be tailored to bind to the active site of a target enzyme. The specificity of this binding would be a key determinant of the biosensor's selectivity.
As Signaling Moieties: The 3-methyl-1,2-oxazole ring, when appropriately substituted, could exhibit fluorescent properties. The binding of an analyte to the sulfonamide part of the molecule could induce a change in the fluorescence emission, allowing for optical detection.
For Immobilization: The reactive sulfonyl chloride group can be used to covalently attach the molecule to a solid support, such as an electrode surface or a nanoparticle. This immobilization is a crucial step in the fabrication of many types of biosensors.
Electrochemical biosensors represent a particularly promising area. A 3-methyl-1,2-oxazole-4-sulfonamide derivative could be immobilized on the surface of an electrode. The interaction of this immobilized ligand with a target analyte could alter the electrochemical properties of the electrode surface, leading to a detectable change in current or potential. This approach has been used for the detection of other sulfonamides.
The development of such a biosensor would involve several key steps, including the synthesis of the sulfonamide derivative, its immobilization on a transducer surface, and the characterization of the sensor's response to the target analyte in terms of sensitivity, selectivity, and stability.
The following table outlines the potential components and principles of a hypothetical biosensor based on a 3-methyl-1,2-oxazole-4-sulfonamide derivative.
| Biosensor Component | Function | Example Principle of Operation |
|---|---|---|
| Recognition Element | Binds to the target analyte with high specificity. | A 3-methyl-1,2-oxazole-4-sulfonamide derivative designed to inhibit a specific enzyme. |
| Transducer | Converts the binding event into a measurable signal. | An electrode (for electrochemical sensing) or a fluorophore (for optical sensing). |
| Signal Processing | Amplifies and displays the signal from the transducer. | A potentiostat for electrochemical signals or a spectrophotometer for optical signals. |
Future Research Directions and Emerging Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of isoxazoles and sulfonyl chlorides has traditionally relied on methods that can be resource-intensive and generate hazardous waste. researchgate.net Future research will prioritize the development of novel synthetic routes that are both efficient and environmentally benign. Recent advances in isoxazole (B147169) chemistry have highlighted methodologies like transition metal-catalyzed cycloadditions and regioselective functionalization techniques. rsc.orgnih.govresearchgate.net For the sulfonyl chloride moiety, sustainable strategies are moving away from harsh reagents. organic-chemistry.org
Key areas for exploration include:
One-Pot Multi-Component Reactions (MCRs): Designing MCRs that combine starting materials to form the 3-methyl-1,2-oxazole ring and the sulfonyl chloride group in a single, efficient step, minimizing intermediate isolation and solvent use. researchgate.net
Flow Chemistry: Utilizing continuous-flow reactors can offer better control over reaction parameters, improve safety for highly exothermic reactions typical of sulfonyl chloride synthesis, and allow for easier scalability. rsc.org
Alternative Chlorinating Agents: Investigating greener chlorinating agents to replace traditional, more hazardous ones. organic-chemistry.org Agents like N-chlorosuccinimide (NCS) or systems like oxone-KX in water present milder and more sustainable options for converting sulfur-containing precursors into the target sulfonyl chloride. organic-chemistry.orgrsc.org
Ultrasound and Microwave-Assisted Synthesis: These energy sources can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. mdpi.comnih.gov Ultrasound irradiation has been shown to be effective for creating isoxazole-sulfonamides in water. researchgate.net
| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative | Key Advantages of Alternative |
| Chlorination | Gaseous Chlorine / Thionyl Chloride | N-Chlorosuccinimide (NCS); Oxone-KCl in water | Avoids hazardous gas, milder conditions, operational simplicity, reduced waste. organic-chemistry.orgrsc.org |
| Reaction Conditions | Batch processing, organic solvents | Continuous flow chemistry; Aqueous media | Enhanced safety and control, improved scalability, reduced use of toxic solvents. rsc.orgmdpi.com |
| Energy Input | Conventional heating | Microwave or Ultrasound irradiation | Drastically reduced reaction times, increased energy efficiency, higher yields. mdpi.comnih.gov |
| Process | Multi-step synthesis with isolation | One-pot multi-component reactions | Improved atom economy, reduced waste, simplified work-up procedures. researchgate.net |
Design and Synthesis of Advanced Derivatized Analogs with Tuned Reactivity
The reactivity of the sulfonyl chloride group makes 3-Methyl-1,2-oxazole-4-sulfonyl chloride an excellent starting point for creating a diverse library of derivative compounds. Future work will focus on the rational design and synthesis of advanced analogs where the reactivity is precisely controlled to achieve desired chemical properties and biological activities. rsc.orgresearchgate.net The isoxazole scaffold is present in numerous compounds with a wide array of biological functions, including anticancer and anti-inflammatory properties. nih.govnih.gov
Strategies for derivatization include:
Reaction with Diverse Nucleophiles: Reacting the sulfonyl chloride with a broad range of amines, alcohols, and thiols to generate a library of sulfonamides, sulfonates, and thioesters. This approach is fundamental to creating chemical diversity for biological screening. mdpi.com
Modification of the Isoxazole Ring: Introducing various substituents at the C-3 methyl and C-5 positions of the isoxazole ring can modulate the electronic properties of the entire molecule, thereby fine-tuning the reactivity of the sulfonyl chloride group and influencing biological interactions. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic derivatization will enable comprehensive SAR studies, linking specific structural modifications to changes in biological activity. For instance, adding electron-withdrawing or donating groups to the core structure can significantly alter a compound's potency and selectivity for a biological target. nih.govdundee.ac.ukresearchgate.net
| Derivative Class | Nucleophile | Potential Application | Rationale for Synthesis |
| Sulfonamides | Primary/Secondary Amines | Therapeutic agents (antibacterial, anticancer) | The sulfonamide functional group is a well-established pharmacophore. researchgate.net |
| Sulfonates | Alcohols/Phenols | Prodrugs, chemical probes | Can alter solubility and pharmacokinetic properties. mdpi.com |
| Thioesters | Thiols | Covalent inhibitors, material science | The resulting thioester linkage can have unique reactivity profiles. |
| Sulfonyl Hydrazides | Hydrazine | Synthetic intermediates | Versatile precursors for further heterocyclic synthesis. researchgate.net |
In-depth Elucidation of Complex Reaction Mechanisms and Regioselectivity
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For reactions involving this compound, future research will aim to elucidate the mechanistic details, particularly concerning regioselectivity. The substitution pattern of the isoxazole ring can direct the outcome of subsequent reactions. researchgate.net
Key research questions include:
Influence of the Isoxazole Ring: Investigating how the electronic nature of the 3-methyl-1,2-oxazole ring influences the reactivity of the C-4 sulfonyl chloride group compared to simple arylsulfonyl chlorides.
Regioselectivity in Further Functionalization: When the isoxazole ring itself is subjected to further reactions (e.g., electrophilic substitution), it is critical to understand and control which position reacts preferentially.
Mechanism of Sulfonylation: Studying the kinetics and intermediates of reactions where the sulfonyl chloride group is transferred to a nucleophile to determine whether the mechanism is concerted or stepwise under various conditions. nih.gov
Application of Advanced Computational Modeling for Structure-Property-Activity Relationship Predictions
Computational chemistry offers powerful tools to accelerate the drug discovery and material design process. In the future, advanced computational modeling will be increasingly applied to predict the chemical properties, reactivity, and biological activity of this compound and its derivatives, reducing the need for extensive empirical screening.
Areas of focus will include:
Quantum Mechanical (QM) Calculations: Using QM methods to calculate electronic properties, reaction barriers, and spectroscopic data to better understand the compound's intrinsic reactivity and mechanism.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of a series of derivatives with their measured biological activity. researchgate.net This can guide the design of new analogs with enhanced potency.
Molecular Docking: Simulating the interaction of designed analogs with the active sites of specific biological targets (e.g., enzymes, receptors) to predict binding affinity and mode of action, thereby prioritizing the synthesis of the most promising candidates.
Discovery of New Molecular Targets and Biological Interactions
The isoxazole heterocycle is a "privileged" scaffold in medicinal chemistry, known to interact with a wide range of biological targets. nih.govbohrium.comsymc.edu.cn A significant future direction is the systematic screening of this compound and its derivative library against diverse biological targets to uncover new therapeutic applications.
Potential therapeutic areas for exploration include:
Anticancer Agents: Many isoxazole derivatives have shown potent antiproliferative activity against various cancer cell lines. nih.govsymc.edu.cn
Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal properties. nih.gov
Anti-inflammatory Agents: Isoxazole-containing molecules have been investigated as inhibitors of inflammatory pathways. nih.gov
Neuroprotective Agents: Certain derivatives have shown potential in models of neurodegenerative disorders. rsc.orgnih.gov
Screening campaigns will likely employ high-throughput screening (HTS) techniques to test large libraries of compounds against panels of cell lines and protein targets to identify novel "hits" for further development.
Development of Green Chemistry Approaches for Production and Derivatization
The principles of green chemistry will be a central theme in the future development and application of this compound. uniroma1.it This involves minimizing environmental impact at every stage, from initial synthesis to final derivatization.
Key green chemistry approaches to be developed include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or deep eutectic solvents. nih.govmdpi.comrsc.org The use of water as a solvent for synthesizing sulfonamides has been shown to be a viable green approach. mdpi.com
Catalysis: Employing highly efficient and recyclable catalysts to reduce energy consumption and waste generation. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. nih.gov
Waste Prevention: Developing processes where byproducts are non-toxic and can be easily recycled or disposed of safely. For example, the byproduct from using NCS as a chlorinating agent, succinimide (B58015), can be recovered and re-chlorinated. researchgate.netorganic-chemistry.org
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-Methyl-1,2-oxazole-4-sulfonyl chloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via chlorosulfonation of the oxazole precursor. For example, chlorosulfonic acid can be reacted with a substituted oxazole at controlled temperatures (0–25°C) to introduce the sulfonyl chloride group. Post-reaction, the product is precipitated in ice water and purified via flash chromatography using silica gel with ether/petroleum ether gradients (e.g., 1:5 ratio) to achieve >95% purity . Yield optimization requires strict control of reaction time (2–4 hours) and stoichiometric excess of chlorosulfonic acid (1.5–2.0 equivalents).
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic S=O (1360–1180 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
- NMR : Use -NMR to verify methyl group integration (~2.5 ppm) and aromatic protons (7.0–8.5 ppm for substituents). -NMR confirms sulfonyl carbon resonance at ~125–135 ppm .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction refined via SHELX software (e.g., SHELXL-2018) provides bond-length and angle data, critical for distinguishing regioisomers .
Advanced Research Questions
Q. How can kinetic data resolve contradictions in reaction outcomes under varying sulfonation conditions?
- Methodological Answer :
- Temperature-Dependent Kinetics : Measure rate constants () at multiple temperatures (e.g., 24.6°C, 35.4°C, 44.9°C) in acetonitrile or DMF. Construct an Arrhenius plot to determine activation energy () and identify side reactions (e.g., hydrolysis) .
- Solvent Effects : Compare polar aprotic (DMF, CHCN) vs. non-polar solvents. Polar solvents stabilize intermediates, reducing side-product formation. Use HPLC-MS to quantify byproducts like oxazole sulfonic acid .
Q. What computational strategies predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to model transition states for nucleophilic attack (e.g., amines, alcohols). Calculate Fukui indices to identify electrophilic sites .
- MD Simulations : Simulate solvation effects (e.g., in DMSO or THF) to assess steric hindrance around the sulfonyl group. Correlate with experimental kinetic isotope effects (KIEs) to validate mechanisms .
Q. How can thermal stability be systematically evaluated for safe handling?
- Methodological Answer :
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to detect exothermic decomposition peaks. Thermogravimetric analysis (TGA) quantifies mass loss at 100–200°C.
- Impact Sensitivity Testing : Adapt protocols from energetic materials research (e.g., BAM fallhammer test) to measure thresholds, though this compound is not inherently explosive .
Data-Driven Research Considerations
Q. How should researchers address discrepancies in crystallographic data for polymorphic forms?
- Methodological Answer :
- Rietveld Refinement : Use high-resolution synchrotron XRD data to distinguish polymorphs. SHELXL refinement with twin-law corrections (e.g., BASF parameter) resolves overlapping peaks in twinned crystals .
- Variable-Temperature XRD : Monitor phase transitions between 100–300 K to identify metastable forms.
Synthesis Optimization Table
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–25°C | >25°C increases hydrolysis |
| Solvent | CHCN or DMF | Polar aprotic enhances rate |
| Chlorosulfonic Acid | 1.5–2.0 equivalents | Excess reduces byproducts |
| Purification Method | Flash chromatography | Silica gel, 1:5 ether/petroleum ether |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
